An In-Depth Technical Guide to Methyl 4-chloro-3-fluoropicolinate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 4-chloro-3-fluoropicolinate: Properties, Synthesis, and Applications
Introduction: Methyl 4-chloro-3-fluoropicolinate is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a chloro group, a fluoro group, and a methyl ester on the picolinate scaffold—makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[1][2] The presence of multiple reactive sites allows for selective and sequential chemical modifications, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and key applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
Methyl 4-chloro-3-fluoropicolinate is categorized as a halogenated aromatic ester.[3] The combination of the pyridine nitrogen and two distinct halogen atoms imparts unique electronic and steric properties that are crucial for its reactivity and its role in modulating the biological activity of derivative compounds.[4]
Table 1: Core Properties of Methyl 4-chloro-3-fluoropicolinate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1034921-05-5 | [3][5] |
| Molecular Formula | C₇H₅ClFNO₂ | [6] |
| Molecular Weight | 189.57 g/mol | [6] |
| IUPAC Name | methyl 4-chloro-3-fluoropyridine-2-carboxylate | N/A |
| Appearance | Typically an off-white to beige solid | [7] |
| Solubility | Soluble in chloroform and methanol (slightly) | [7] |
| Storage | Store in a dark, dry, sealed environment at room temperature |[7] |
Below is the two-dimensional structure of Methyl 4-chloro-3-fluoropicolinate, illustrating the arrangement of its functional groups.
Caption: 2D Structure of Methyl 4-chloro-3-fluoropicolinate.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of Methyl 4-chloro-3-fluoropicolinate. While specific spectra should be obtained from the supplier, the expected characteristics are as follows.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature a singlet for the methyl ester protons (-OCH₃) typically in the 3.8-4.0 ppm region. The two aromatic protons on the pyridine ring would appear as doublets, with their chemical shifts and coupling constants influenced by the adjacent halogen and nitrogen atoms.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (around 160-170 ppm). The aromatic carbons would appear in the 110-160 ppm range, with their shifts influenced by the attached halogens (C-F and C-Cl bonds cause characteristic splitting and shifts). The methyl carbon signal would be the most upfield signal.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the compound's molecular weight. A characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.
-
Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Vibrations for C-Cl and C-F bonds would be present in the fingerprint region (typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).[8][9]
Chemical Properties and Reactivity
The chemical reactivity of Methyl 4-chloro-3-fluoropicolinate is governed by its three main functional components: the pyridine ring, the halogen substituents, and the methyl ester group. The electron-withdrawing nature of the ring nitrogen and the fluorine atom makes the 4-position (where the chlorine is attached) particularly susceptible to nucleophilic attack.
Key Reaction Pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is an excellent leaving group. It can be readily displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, under basic conditions. This is a cornerstone reaction for introducing diverse functional groups at this position.[10]
-
Metal-Catalyzed Cross-Coupling: The C-Cl bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids can form new carbon-carbon bonds, creating biaryl structures. Similarly, Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds.[10][11]
-
Ester Group Transformations: The methyl ester is subject to standard ester chemistry. It can be hydrolyzed to the corresponding carboxylic acid (4-chloro-3-fluoropicolinic acid) under acidic or basic conditions.[12] It can also undergo amidation by reacting with amines to form amides, often at elevated temperatures or with catalysis.
Caption: Key reactivity pathways for Methyl 4-chloro-3-fluoropicolinate.
Synthesis and Purification
The synthesis of Methyl 4-chloro-3-fluoropicolinate typically proceeds via the esterification of its corresponding carboxylic acid, 4-chloro-3-fluoropicolinic acid. This approach is analogous to methods used for similar chloropicolinate esters.[7][13]
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a representative lab-scale synthesis. Causality: The strong acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which acts as both a reagent and a solvent.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-fluoropicolinic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (20-30 eq) to the flask, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq), added dropwise while stirring.
-
Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 4-chloro-3-fluoropicolinate.
Caption: Workflow for the synthesis of Methyl 4-chloro-3-fluoropicolinate.
Applications in Research and Drug Development
Methyl 4-chloro-3-fluoropicolinate is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which are leveraged in medicinal chemistry programs.
-
Scaffold for Lead Optimization: In drug discovery, modifying a lead compound to improve its properties (potency, selectivity, pharmacokinetics) is critical. The reactive C-Cl bond allows for the systematic introduction of a wide array of substituents via SNAr or cross-coupling reactions, enabling rapid exploration of the structure-activity relationship (SAR).[11][14]
-
Modulation of Physicochemical Properties: The inclusion of halogen atoms, particularly fluorine, is a well-established strategy in drug design.[2] Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity (logP), which affects absorption, distribution, metabolism, and excretion (ADME) properties.[4]
-
Synthesis of Heterocyclic Cores: Pyridine and its derivatives are privileged structures found in numerous FDA-approved drugs.[1] This compound provides a pre-functionalized pyridine core that can be elaborated into more complex heterocyclic systems, which are often sought for their diverse biological activities.[15]
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 4-chloro-3-fluoropicolinate must be consulted, general precautions for related halogenated aromatic compounds should be followed.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[16][17] Avoid breathing dust, fumes, or vapors.
-
Stability and Reactivity: The compound is generally stable under normal storage conditions.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or hazardous reactions.[16]
-
Decomposition: Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride gas.[16]
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